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molecular formula C14H12FNO2S B8487372 Benzenamine, N-[(4-fluorophenyl)methylene]-4-(methylsulfonyl)- CAS No. 265113-47-1

Benzenamine, N-[(4-fluorophenyl)methylene]-4-(methylsulfonyl)-

Cat. No. B8487372
M. Wt: 277.32 g/mol
InChI Key: YFKUIPSOFKNGFJ-UHFFFAOYSA-N
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Patent
US06838476B1

Procedure details

A mixture of 19.60 g (115 mmol) of 4-methylsulfonylaniline, 12.19 mL (115 mmol) of 4-fluorobenzaldehyde and 590 mL of toluene was refluxed in a Dean-Stark for 2 days. The solvent was removed and the crude product obtained was directly used in the next reaction.
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
12.19 mL
Type
reactant
Reaction Step One
Quantity
590 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:11]=[CH:10][C:8]([NH2:9])=[CH:7][CH:6]=1)(=[O:4])=[O:3].[F:12][C:13]1[CH:20]=[CH:19][C:16]([CH:17]=O)=[CH:15][CH:14]=1>C1(C)C=CC=CC=1>[F:12][C:13]1[CH:20]=[CH:19][C:16]([CH:17]=[N:9][C:8]2[CH:10]=[CH:11][C:5]([S:2]([CH3:1])(=[O:3])=[O:4])=[CH:6][CH:7]=2)=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
19.6 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(N)C=C1
Name
Quantity
12.19 mL
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
590 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed in a Dean-Stark for 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=NC2=CC=C(C=C2)S(=O)(=O)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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